molecular formula C18H22N2O2 B4682849 2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide CAS No. 725705-45-3

2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide

Cat. No. B4682849
CAS RN: 725705-45-3
M. Wt: 298.4 g/mol
InChI Key: RENBWBPWNFOKJW-UHFFFAOYSA-N
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Description

2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide, also known as CR8, is a small molecule inhibitor that has been used in various scientific studies to target protein kinases. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied extensively for its potential use in cancer therapy.

Mechanism of Action

2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and disrupting the signaling pathway. This compound has been shown to inhibit various protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and Aurora kinases.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. However, its potency may vary depending on the type of kinase being targeted. Additionally, the synthesis of this compound can be time-consuming and may require specialized equipment.

Future Directions

There are several potential future directions for the use of 2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide in cancer therapy. One area of research is the development of combination therapies that target multiple signaling pathways simultaneously. Another area of research is the development of more potent and specific inhibitors of protein kinases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Conclusion
This compound, or this compound, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. Its specificity for protein kinases and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and develop more effective therapies for cancer.

Scientific Research Applications

2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting protein kinases, this compound can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

2-cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-17-12-8-7-11-16(17)20-18(21)15(13-19)14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBWBPWNFOKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=C2CCCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211020
Record name 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725705-45-3
Record name 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725705-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-cyclooctylidene-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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